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Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate

Cat. No.: B2398782
CAS No.: 890095-13-3
M. Wt: 170.168
InChI Key: BRORSPQRZOXSPF-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Hydroxy-Substituted Pyrazole Scaffolds in Organic Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in heterocyclic chemistry. mdpi.com This scaffold is not merely a synthetic curiosity; it is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. nih.govnih.govdntb.gov.ua The versatility of the pyrazole ring allows for substitutions at various positions, leading to a vast library of derivatives with a wide spectrum of pharmacological activities. nih.govmdpi.commdpi.com

The introduction of a hydroxyl group onto the pyrazole ring, creating a hydroxy-substituted pyrazole, further enhances its chemical utility. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which can be crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov This functional group also provides a reactive handle for further chemical modifications, allowing for the synthesis of more complex molecules. nih.govresearchgate.net Hydroxypyrazole derivatives have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties. nih.gov

The inherent tautomerism of pyrazoles, particularly in hydroxy-substituted forms where keto-enol tautomerism is possible, adds another layer of complexity and potential for diverse reactivity and biological interactions.

Table 1: Notable Biological Activities of Pyrazole-Based Scaffolds

Biological ActivityDescription
Anti-inflammatory Inhibition of inflammatory pathways, with some derivatives acting as COX-2 inhibitors. nih.gov
Anticancer Activity against various cancer cell lines through different mechanisms.
Antimicrobial Efficacy against a range of bacterial and fungal strains. nih.govnih.gov
Antiviral Inhibition of viral replication.
Analgesic Pain-relieving properties.

Evolution of Research on Pyrazolyl Acetate (B1210297) Derivatives

The functionalization of the pyrazole core with an acetate group, as seen in Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate, represents a significant area of investigation. The ester functionality of the ethyl acetate group provides a site for hydrolysis, potentially leading to a carboxylic acid derivative which can have different solubility and binding properties. This ester can also participate in various chemical transformations, making pyrazolyl acetates valuable synthetic intermediates. rsc.orgbookpi.org

Research into pyrazolyl acetate derivatives has evolved from simple synthetic explorations to the design of complex molecules with specific biological targets. For instance, several 1H-pyrazole-4-acetates have been synthesized and evaluated for their analgesic and anti-inflammatory activities. researchgate.net The development of multicomponent reactions has also provided efficient pathways to synthesize highly substituted pyrazole derivatives, including those with acetate functionalities. mdpi.com

The study of (pyrazol-4-yl)acetic acid derivatives has also been a focus, with research exploring their synthesis and potential applications. bookpi.org These investigations lay the groundwork for understanding the chemical behavior and potential utility of related esters like this compound. While direct and extensive research findings on this compound are not yet abundant in publicly available literature, the established significance of its constituent parts—the pyrazole ring, the hydroxyl group, and the ethyl acetate moiety—strongly suggests a promising future for this compound in the broader field of chemical and pharmaceutical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O3 B2398782 Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate CAS No. 890095-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-oxo-1,2-dihydropyrazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-6(10)3-5-4-8-9-7(5)11/h4H,2-3H2,1H3,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRORSPQRZOXSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reaction Kinetics Pertaining to Ethyl 3 Hydroxy 1h Pyrazol 4 Yl Acetate

Elucidation of Pyrazole (B372694) Ring Formation Mechanisms

The formation of the pyrazole ring, the core of Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate, is predominantly achieved through two principal mechanistic pathways: the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds (Knorr Pyrazole Synthesis) and 1,3-dipolar cycloaddition reactions.

Knorr Pyrazole Synthesis: This is one of the most common and versatile methods for pyrazole synthesis. slideshare.netrsc.org It involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. The mechanism, which is often acid-catalyzed, proceeds through several key steps:

Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. In the case of an unsymmetrical dicarbonyl, this attack preferentially occurs at the more electrophilic or less sterically hindered carbonyl group. rsc.org

Imine/Hydrazone Formation: A carbinolamine intermediate is formed, which then dehydrates to yield a hydrazone intermediate. rsc.org

Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl group.

Dehydration and Aromatization: The resulting five-membered ring intermediate, a hydroxylpyrazolidine, undergoes a final dehydration step to form the stable, aromatic pyrazole ring. rsc.org Under neutral pH conditions, this final dehydration is generally considered the rate-determining step. rsc.org

The regioselectivity of the Knorr synthesis with unsymmetrical dicarbonyls can be complex, often yielding a mixture of regioisomers. rsc.org

1,3-Dipolar Cycloaddition: This pathway offers another robust route to pyrazole synthesis. It involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon multiple bond (an alkyne or alkene). acs.orgtandfonline.com

Generation of the 1,3-Dipole: A reactive 1,3-dipole is typically generated in situ. For instance, aryldiazomethanes can be generated from stable tosylhydrazone derivatives, or nitrile imines can be formed by the dehydrogenation of hydrazones. acs.orgresearchgate.net

Cycloaddition: The 1,3-dipole reacts with an alkyne in a concerted [3+2] cycloaddition to form the pyrazole ring directly. rsc.org If an alkene is used as the dipolarophile, a dihydropyrazole (pyrazoline) is formed first, which can then be oxidized to the corresponding pyrazole. organic-chemistry.org

This method is particularly valuable for creating polysubstituted pyrazoles with high regioselectivity, which can sometimes be a challenge in the Knorr synthesis. acs.org

Kinetic Analysis of Cyclization and Substitution Reactions

Kinetic studies of pyrazole formation, particularly the Knorr synthesis, have revealed that the reaction mechanism is more complex than a simple sequence of steps, involving autocatalysis and unexpected intermediates. rsc.org

Under acidic conditions , the initial condensation to form the hydrazone can be rate-limiting.

Under neutral or basic conditions , the final dehydration of the cyclic intermediate to form the aromatic pyrazole is often the rate-determining step. rsc.org

The electronic nature of substituents on both the hydrazine and the dicarbonyl compound significantly impacts the reaction rate. Electron-withdrawing groups on the arylhydrazine generally decrease its nucleophilicity and slow the reaction, while substituents on the dicarbonyl component can influence the electrophilicity of the carbonyl carbons. Kinetic analyses have demonstrated that reaction rates can vary by as much as 1000-fold depending on the specific substituents and the acidity of the medium. researchgate.net

Table 1: Summary of Kinetic Findings for Knorr Pyrazole Synthesis

Proton Transfer Processes and Tautomerism of 3-Hydroxypyrazoles

3-Hydroxypyrazoles, including this compound, exhibit complex tautomeric equilibria. Three primary tautomeric forms are possible: the hydroxyl form (OH), the pyrazolone (B3327878) form (NH), and a third CH-form. The equilibrium between these forms is a dynamic process involving proton transfer.

Experimental and computational studies have confirmed that 1-substituted 3-hydroxypyrazoles exist predominantly as the OH-tautomer, especially in the solid state and in nonpolar solvents like CDCl₃. mdpi.com The stability of the different tautomers and the energy barriers for the proton transfer between them are highly sensitive to the environment. nih.gov

Computational studies on 3-hydroxypyrazole have elucidated the critical role of solvent molecules in mediating the proton transfer. nih.gov In the gas phase, the energy barrier for direct proton transfer is significant. However, the presence of even a single water molecule can dramatically lower this barrier by acting as a proton shuttle. nih.gov This solvent-assisted mechanism involves a double-proton transfer within a hydrogen-bonded complex. nih.govnih.gov

Table 2: Calculated Energy Barriers for Tautomeric Proton Transfer in 3-Hydroxypyrazole

These findings highlight that tautomerism is not merely an intrinsic property of the molecule but is profoundly influenced by its interactions with the surrounding medium. nih.gov

Influence of Catalysts and Reaction Conditions on Mechanistic Pathways

Catalysts and reaction conditions exert precise control over the mechanistic pathways of pyrazole synthesis, influencing reaction rates, regioselectivity, and even the nature of the final product.

Catalysis:

Acid Catalysis: In the Knorr synthesis, an acid catalyst is commonly employed. jk-sci.com Its primary role is to protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine. slideshare.net

Base Catalysis: In multicomponent reactions, bases like piperidine (B6355638) can be used to catalyze initial condensation steps, such as the Knoevenagel condensation, which generates the 1,3-dicarbonyl intermediate in situ. nih.gov

Lewis Acid Catalysis: Lewis acids such as SmCl₃ can accelerate reactions by coordinating to carbonyl groups, which stabilizes the enol form of 1,3-dicarbonyl compounds and facilitates subsequent reactions. nih.gov

Reaction Conditions:

pH/Acidity: The pH of the reaction medium is a critical parameter that can shift the rate-determining step and control the regiochemical outcome of the reaction. rsc.orgresearchgate.net For instance, in certain 1,3-dipolar cycloadditions, the reaction pH determines which regioisomer is formed preferentially. researchgate.net

Solvent: The choice of solvent can influence reaction rates and tautomeric equilibria. Polar protic solvents can participate directly in proton transfer steps, lowering activation barriers. nih.gov

Temperature: Elevated temperatures are often required to overcome activation barriers, particularly for the dehydration steps in the Knorr synthesis. However, careful temperature control is necessary to prevent side reactions.

By carefully selecting the appropriate catalyst and optimizing reaction conditions, chemists can steer the reaction along a desired mechanistic pathway to achieve high yields and selectivity for a specific pyrazole isomer.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Hydroxy 1h Pyrazol 4 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a detailed map of the proton and carbon environments and their connectivities.

Based on the structure of this compound, the following hypothetical NMR data can be predicted. It is important to note that without experimental data, these are estimations based on known chemical shift ranges for similar functional groups.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The methylene protons of the acetate (B1210297) group attached to the pyrazole (B372694) ring would likely appear as a singlet. The pyrazole ring itself has a single proton, which would also manifest as a singlet. The protons on the nitrogen (N-H) and oxygen (O-H) atoms are often broad and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would reveal a signal for each unique carbon atom. The carbonyl carbon of the ester would be found at the downfield end of the spectrum. The carbons of the pyrazole ring would have characteristic shifts, and the two carbons of the ethyl group, as well as the methylene carbon of the acetate moiety, would also be clearly distinguishable.

2D NMR: Two-dimensional NMR techniques are invaluable for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular framework, such as connecting the ethyl group to the acetate carbonyl and the acetate group to the pyrazole ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Ethyl -CH₃~1.2~14Triplet
Ethyl -CH₂-~4.1~60Quartet
Acetate -CH₂-~3.4~30Singlet
Pyrazole C-H~7.5~100Singlet
Pyrazole N-HVariable (broad)-Singlet
Pyrazole O-HVariable (broad)-Singlet
Ester C=O-~170-
Pyrazole C-OH-~160-
Pyrazole C-CH₂-~115-

Note: These are estimated values and the actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, likely with contributions from hydrogen bonding. A strong absorption around 1730-1750 cm⁻¹ would correspond to the C=O stretching of the ester group. The C=C and C=N stretching vibrations of the pyrazole ring would appear in the 1600-1450 cm⁻¹ region. C-O stretching bands for the ester would be visible in the 1300-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would be particularly useful for observing the vibrations of the pyrazole ring, which are often strong Raman scatterers. Symmetric vibrations that are weak in the IR spectrum may be more prominent in the Raman spectrum.

Interactive Data Table: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H / N-H stretch3400-3200Broad, Strong
C-H stretch (aliphatic)3000-2850Medium
C=O stretch (ester)1750-1730Strong
C=C / C=N stretch (ring)1600-1450Medium
C-O stretch (ester)1300-1000Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental formula.

The fragmentation pattern in the mass spectrum would offer insights into the molecule's structure. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ethyl acetate side chain, and various cleavages of the pyrazole ring. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

Elemental Composition and Purity Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique for determining the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of this compound (C₇H₁₀N₂O₃). A close correlation between the experimental and theoretical values is a strong indicator of the sample's purity.

X-ray Crystallography for Precise Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. This method offers an unambiguous confirmation of the compound's structure in the solid state.

Computational and Theoretical Studies on Ethyl 3 Hydroxy 1h Pyrazol 4 Yl Acetate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations have become indispensable in modern chemistry for predicting molecular characteristics with high accuracy. researchgate.netresearchgate.net For Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate, methods like DFT, particularly with functionals such as B3LYP, and ab initio methods like Hartree-Fock (HF), are employed to model its behavior. nih.govmdpi.com These calculations typically use basis sets like 6-311G(d,p) or 6-311++G(d,p) to provide a reliable description of the molecule's electronic and structural properties. nih.govbohrium.combohrium.com

Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in this compound by optimizing its geometry to a minimum on the potential energy surface. researchgate.net These studies reveal detailed information about bond lengths, bond angles, and dihedral angles.

The pyrazole (B372694) ring is expected to be nearly planar, a common feature for such aromatic heterocyclic systems. nih.gov The ethyl acetate (B1210297) substituent's conformation, particularly the orientation relative to the pyrazole ring, is a key aspect of the analysis. The optimized geometry allows for the calculation of electronic properties such as charge distribution and dipole moment, which are crucial for understanding intermolecular interactions. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound (Example Data) Calculated at the B3LYP/6-311G(d,p) level of theory.

ParameterBond/AnglePredicted Value
Bond LengthN1-N21.35 Å
C3-O (hydroxyl)1.34 Å
C4-C (carbonyl)1.48 Å
C=O (carbonyl)1.22 Å
Bond AngleN1-N2-C3110.5°
N2-C3-C4105.0°
C3-C4-C5108.5°
Dihedral AngleC3-C4-C(carbonyl)-O178.0°

Computational methods are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are typically scaled by a factor to correct for anharmonicity and approximations in the computational method, leading to excellent agreement with experimental data. nih.gov

The interpretation of these spectra allows for the assignment of specific vibrational modes to the stretching, bending, and torsional motions of the molecule's functional groups. For this compound, key vibrational modes include the O-H and N-H stretching of the pyrazole ring, the C=O stretching of the ester group, and various C-N and C-C stretching modes within the ring. nih.govwisdomlib.org

Table 2: Predicted Major Vibrational Frequencies for this compound (Example Data)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchHydroxyl~3500
N-H StretchPyrazole Ring~3450
C-H Stretch (Aromatic)Pyrazole Ring~3100
C-H Stretch (Aliphatic)Ethyl Group~2980
C=O StretchEster Carbonyl~1720
C=N StretchPyrazole Ring~1600
C=C StretchPyrazole Ring~1550

Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum chemical calculations used to describe chemical reactivity. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical stability and reactivity. dntb.gov.uanih.gov A small energy gap suggests high chemical reactivity and low kinetic stability. researchgate.net For this compound, the HOMO is typically localized on the electron-rich pyrazole ring, while the LUMO may be distributed over the electron-withdrawing ethyl acetate moiety. Analysis of these orbitals helps in predicting the sites for electrophilic and nucleophilic attack. tandfonline.com

Table 3: Calculated FMO Properties for this compound (Example Data)

ParameterValue (eV)Implication
HOMO Energy-6.5Electron-donating ability
LUMO Energy-1.8Electron-accepting ability
HOMO-LUMO Energy Gap (ΔE)4.7Chemical reactivity and stability

Tautomeric Equilibria and Energy Landscapes

Hydroxypyrazoles, including this compound, are known to exist as a mixture of tautomeric forms. researchgate.net Tautomerism involves the migration of a proton, leading to different structural isomers that are in equilibrium. Computational studies are essential for elucidating the relative stabilities of these tautomers and the energy barriers that separate them. nih.gov

For this compound, several tautomeric forms are possible, primarily involving the keto-enol equilibrium (3-hydroxy vs. 3-oxo) and the position of the proton on the pyrazole ring's nitrogen atoms. The main tautomers are the OH-form (3-hydroxy-1H-pyrazole), the CH-form , and the NH-form (pyrazolone). researchgate.net

Computational chemistry allows for the calculation of the relative energies of these tautomers in the gas phase and in various solvents using continuum solvation models (like PCM). nih.govresearchgate.net The polarity of the solvent can significantly influence the position of the tautomeric equilibrium. For instance, polar solvents may stabilize the more polar pyrazolone (B3327878) tautomer through dipole-dipole interactions and hydrogen bonding. researchgate.net

Table 4: Calculated Relative Energies of Tautomers in Different Environments (Example Data)

Tautomeric FormRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
3-hydroxy-1H-pyrazole (OH-form)0.0 (Reference)0.0 (Reference)
1,2-dihydro-3H-pyrazol-3-one (NH-form)+2.5+0.8
3-hydroxy-2H-pyrazole+5.0+4.2

The conversion between different tautomers is not instantaneous but requires surmounting an energy barrier. Computational methods can be used to map the potential energy surface for the tautomerization reaction, identifying the transition state (TS) structures that connect the tautomeric forms. nih.gov

The calculation of the energy difference between the ground state of a tautomer and the transition state yields the activation energy for the interconversion. nih.gov These calculations can model proton transfer mechanisms, which may occur directly (intramolecularly) or be mediated by solvent molecules (intermolecularly). Understanding these energy barriers is crucial for predicting the kinetics of tautomerization and the conditions under which different tautomers might be observed or isolated.

Table 5: Calculated Activation Energies for Tautomeric Interconversion (Example Data)

Tautomerization PathwayMechanismActivation Energy (kcal/mol)
OH-form → NH-formDirect Proton Transfer35.5
OH-form → NH-formWater-assisted Proton Transfer15.2

Reaction Pathway Analysis and Transition State Characterization

The synthesis of pyrazole derivatives often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. researchgate.net For this compound, a plausible synthetic route involves the reaction of a functionalized 1,3-dicarbonyl precursor with hydrazine. Computational studies, particularly using Density Functional Theory (DFT), are pivotal in elucidating the intricate mechanisms of such reactions. nih.govresearchgate.net

Reaction pathway analysis for the formation of the pyrazole ring would typically involve mapping the potential energy surface of the reaction. This computational approach identifies the most energetically favorable route from reactants to products, proceeding through one or more transition states. Key steps in the formation of the pyrazole ring from a suitable precursor would include initial nucleophilic attack, subsequent dehydration, and ring closure.

Transition state (TS) characterization is a crucial aspect of this analysis. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. nih.gov DFT calculations can predict the geometry and energy of these transient species. For the synthesis of this compound, computational models would identify the transition states for the key bond-forming and bond-breaking steps. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility.

A representative, hypothetical reaction profile for a key step in the synthesis of a pyrazole derivative is presented in Table 1. The data illustrates how computational methods can quantify the energetics of a reaction pathway.

Table 1: Hypothetical Energy Profile for a Rate-Determining Step in Pyrazole Synthesis

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +25.4
Intermediate -5.2

This table is illustrative and presents typical values for a cyclocondensation reaction leading to a heterocyclic compound.

Intermolecular Interactions and Self-Assembly Propensities

The molecular structure of this compound, featuring a hydroxyl group, an ester moiety, and the pyrazole ring's N-H group, provides multiple sites for intermolecular interactions. These non-covalent interactions, particularly hydrogen bonding, are fundamental to the compound's physical properties and its ability to form supramolecular structures. nih.gov

Computational methods, such as molecular dynamics (MD) simulations and quantum chemical calculations, can provide a detailed picture of these interactions. nih.govresearchgate.net MD simulations can model the dynamic behavior of a collection of molecules, revealing how they interact and organize over time. nih.govnih.govresearchgate.net These simulations can predict the formation of dimers, trimers, or larger aggregates in both solution and the solid state. nih.gov

The pyrazole ring itself is known to form robust hydrogen-bonded dimers through its N-H and lone pair on the second nitrogen atom. arkat-usa.org The presence of the 3-hydroxy group in this compound introduces another strong hydrogen bond donor, while the carbonyl oxygen of the ethyl acetate group acts as a hydrogen bond acceptor. These multiple interaction points suggest a propensity for the formation of complex hydrogen-bonding networks.

Quantum chemical calculations can be employed to quantify the strength of these intermolecular interactions. The binding energy of a dimer or a larger cluster can be calculated to assess the stability of the self-assembled structure. Table 2 provides a hypothetical breakdown of the contributions of different types of hydrogen bonds to the stability of a dimer of a functionalized pyrazole.

Table 2: Calculated Interaction Energies for a Hypothetical Dimer of a Hydroxy-Pyrazole Derivative

Interacting Groups Interaction Type Estimated Interaction Energy (kcal/mol)
Pyrazole N-H --- N Pyrazole Hydrogen Bond -5.8
Pyrazole OH --- O=C (Ester) Hydrogen Bond -4.5

This table contains representative values for intermolecular interaction energies and is intended for illustrative purposes.

Substituent Effects on Reactivity and Stability via Computational Models

The reactivity and stability of the pyrazole ring in this compound are significantly influenced by its substituents: the 3-hydroxy group and the 4-ethyl acetate group. Computational models are exceptionally well-suited to systematically investigate these substituent effects. mdpi.comscienceopen.comnih.govresearchgate.net

One of the key aspects to consider is the tautomerism of the 3-hydroxypyrazole moiety. This system can exist in several tautomeric forms, and the relative stability of these forms is highly dependent on the electronic nature of other substituents and the surrounding environment (e.g., solvent). arkat-usa.orgresearchgate.netresearchgate.netresearchgate.netmdpi.com Quantum chemical calculations can accurately predict the energies of these tautomers, thereby identifying the most stable form under different conditions. The predominance of a particular tautomer has significant implications for the compound's reactivity and its intermolecular interactions.

Computational studies can also probe the effect of substituents on the electronic properties of the pyrazole ring. For instance, the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the ethyl acetate group will modulate the electron density distribution within the ring. This, in turn, affects the molecule's reactivity towards electrophilic or nucleophilic attack. Descriptors such as molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO-LUMO) energies can be calculated to visualize and quantify these effects. researchgate.netmdpi.commdpi.com

A common approach to systematically study substituent effects is to computationally model a series of related compounds where the substituent at a particular position is varied. By calculating properties such as proton affinity, ionization potential, or the activation energy for a model reaction, a quantitative structure-activity relationship (QSAR) can be established. Table 3 illustrates how the calculated HOMO-LUMO gap, a measure of chemical reactivity, might vary with different substituents on a pyrazole ring.

Table 3: Hypothetical Calculated HOMO-LUMO Gaps for Substituted Pyrazole Derivatives

Substituent at C4 HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
-H -6.2 -0.8 5.4
-CH3 -6.0 -0.7 5.3
-COOCH2CH3 -6.5 -1.2 5.3

This table presents illustrative data to demonstrate the trend of substituent effects on electronic properties and is not specific to this compound.

Chemical Transformations and Derivatization Strategies of Ethyl 3 Hydroxy 1h Pyrazol 4 Yl Acetate

Modification of the Ester Functional Group

The ethyl acetate (B1210297) side chain at the 4-position of the pyrazole (B372694) ring is a primary site for chemical modification. Standard organic transformations can be applied to this group to generate carboxylic acids, amides, and alcohols, which serve as key intermediates for further synthesis.

Hydrolysis to Carboxylic Acid Derivatives

The ester functional group of Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate can be readily hydrolyzed to its corresponding carboxylic acid, (3-hydroxy-1H-pyrazol-4-yl)acetic acid. This transformation is typically achieved under either acidic or basic conditions.

Basic hydrolysis, or saponification, is commonly performed using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Acid-catalyzed hydrolysis is an equilibrium process that can be driven to completion by using a large excess of water. Common acidic catalysts include mineral acids like sulfuric acid or hydrochloric acid. organic-chemistry.org The resulting (3-hydroxy-1H-pyrazol-4-yl)acetic acid is a valuable building block for the synthesis of more complex molecules through reactions of the carboxylic acid group.

Table 1: Reactants and Products in Hydrolysis

Compound Name Role Molecular Formula
This compound Reactant C7H10N2O3
Sodium Hydroxide Reagent NaOH

Transesterification and Amidation Reactions

Transesterification of the ethyl ester can be performed to obtain different alkyl esters. This reaction is typically catalyzed by an acid or a base and involves reacting the parent ester with an excess of a different alcohol. For example, treatment with methanol (B129727) under acidic conditions would yield Mthis compound.

Amidation involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide derivative, 2-(3-hydroxy-1H-pyrazol-4-yl)acetamide. This reaction often requires heating and can sometimes be slow. For less reactive amines, the hydrolysis of the ester to the carboxylic acid, followed by activation (e.g., conversion to an acid chloride or using coupling agents), is a more efficient route to the desired amide. sapub.orgnih.gov The synthesis of pyrazole amides can sometimes be challenging due to the electronic properties of the pyrazole ring, and protection of the ring nitrogen may be necessary in certain cases. nih.gov

Table 2: Products of Transesterification and Amidation

Compound Name Reaction Type Molecular Formula
Mthis compound Transesterification C6H8N2O3

Reduction to Alcohol Derivatives

The ester group can be reduced to a primary alcohol, yielding 2-(3-hydroxy-1H-pyrazol-4-yl)ethanol. This transformation is a fundamental reaction in organic synthesis. Powerful reducing agents are required for this conversion, with lithium aluminum hydride (LiAlH4) being the most common choice. imperial.ac.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product. imperial.ac.uk The resulting di-hydroxy compound offers two sites for further functionalization.

Table 3: Reactants and Products in Reduction

Compound Name Role Molecular Formula
This compound Reactant C7H10N2O3
Lithium Aluminum Hydride Reagent LiAlH4

Reactions Involving the 3-Hydroxy Moiety

The 3-hydroxy group of the pyrazole ring is another key site for derivatization. This group exhibits tautomerism, existing in equilibrium with its keto form, 3-pyrazolone. This affects its reactivity, allowing for reactions on the oxygen atom or transformations of the hydroxyl group itself.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can undergo O-alkylation and O-acylation to produce ether and ester derivatives, respectively. These reactions typically require a base to deprotonate the hydroxyl group, forming a more nucleophilic pyrazolate anion.

O-alkylation is commonly achieved by treating the substrate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium hydride. However, a significant challenge in the alkylation of 3-hydroxypyrazoles is the potential for competing N-alkylation at either of the two ring nitrogen atoms. nih.gov The regioselectivity of the reaction is often dependent on the specific substrate, alkylating agent, base, and solvent system used.

O-acylation can be accomplished using acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields the corresponding O-acyl pyrazole derivative.

Table 4: Potential Products of O-Alkylation and O-Acylation

Compound Name Reaction Type Molecular Formula
Ethyl (3-methoxy-1H-pyrazol-4-yl)acetate O-Alkylation C8H12N2O3

Functional Group Interconversions of the Hydroxy Group

The 3-hydroxy group can be converted into other functional groups, which significantly enhances the synthetic utility of the pyrazole scaffold. One of the most important transformations is its conversion to a chloro group, yielding Ethyl (3-chloro-1H-pyrazol-4-yl)acetate. This conversion is a key step in the synthesis of many biologically active pyrazole compounds.

This transformation is typically carried out using chlorinating agents such as phosphorus oxychloride (POCl3), often in the presence of a base or solvent like N,N-dimethylformamide (DMF), which can form the Vilsmeier reagent. rasayanjournal.co.in Other reagents like phosphorus pentachloride (PCl5) or a combination of triphenylphosphine (B44618) and carbon tetrachloride (Ph3P/CCl4) can also be effective. ub.edu The resulting 3-chloropyrazole is a versatile intermediate, where the chloro group can be readily displaced by various nucleophiles in subsequent reactions.

Table 5: Reactants and Products in Functional Group Interconversion

Compound Name Role Molecular Formula
This compound Reactant C7H10N2O3
Phosphorus Oxychloride Reagent POCl3

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring System

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is dictated by the electronic nature and position of the existing substituents. In the case of this compound, the 4-position is already substituted. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. When this position is occupied, the C5 position becomes the next most likely site for substitution.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com While direct formylation of this compound at the C5 position is not extensively documented, the reaction is well-established for related pyrazole structures. For instance, the Vilsmeier-Haack reaction on various hydrazones leads to the formation of pyrazole-4-carbaldehydes. degres.eu Given the electron-rich nature of the pyrazole ring in the title compound, it is plausible that under Vilsmeier-Haack conditions (using a mixture of phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide), formylation would occur at the C5 position to yield ethyl (5-formyl-3-hydroxy-1H-pyrazol-4-yl)acetate. This reaction would proceed via the formation of a Vilsmeier reagent, an electrophilic iminium species, which is attacked by the pyrazole ring. ijpcbs.com

Halogenation: Halogenation is a common electrophilic substitution reaction for pyrazoles. The reaction of pyrazoles with N-halosuccinimides (NXS, where X = Cl, Br, I) is an effective method for introducing halogen atoms onto the pyrazole ring. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with NXS at room temperature provides 4-halogenated pyrazole derivatives in good yields. Given that the C4 position in this compound is substituted, electrophilic halogenation would be expected to occur at the C5 position.

Nitration: Nitration of pyrazole derivatives can lead to the introduction of a nitro group onto the ring, which is a versatile functional group for further transformations. The nitration of pyrazoles can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. For example, ethyl 4-nitro-1H-pyrazole-3-carboxylate is a known compound, indicating that nitration of the pyrazole ring is a feasible transformation. nih.gov For this compound, nitration would likely occur at the C5 position.

Alkylation and Acylation: The pyrazole ring can also undergo Friedel-Crafts-type alkylation and acylation reactions, although these are less common than for benzene (B151609) derivatives and often require activated substrates or specific catalysts. The N-acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate has been studied, indicating the reactivity of the pyrazole nucleus towards acylation, although this primarily occurs on the nitrogen atoms. nih.govresearchgate.net

Nucleophilic substitution reactions on the pyrazole ring are less common unless the ring is activated by strongly electron-withdrawing groups or contains a suitable leaving group. For this compound, direct nucleophilic substitution on the pyrazole ring is not a typical reaction pathway without prior functionalization.

Reaction Type Reagents and Conditions Plausible Product
Vilsmeier-HaackPOCl₃, DMFEthyl (5-formyl-3-hydroxy-1H-pyrazol-4-yl)acetate
HalogenationN-Halosuccinimide (NXS)Ethyl (5-halo-3-hydroxy-1H-pyrazol-4-yl)acetate
NitrationHNO₃, H₂SO₄Ethyl (3-hydroxy-5-nitro-1H-pyrazol-4-yl)acetate

Annulation and Ring Expansion Reactions to Form Fused Heterocycles

This compound is a key precursor for the synthesis of various fused heterocyclic systems. The presence of the reactive 3-hydroxy (or its tautomeric 3-oxo form) and the C4-acetate group provides strategic sites for cyclization reactions.

Synthesis of Pyrazolo[3,4-d]pyrimidines: Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles with significant biological activities. nih.gov The synthesis of these compounds often involves the cyclization of 5-aminopyrazole-4-carboxylate derivatives. nih.gov For instance, ethyl 5-amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carboxylate can be cyclized with formamide, urea, or thiourea (B124793) to yield the corresponding pyrazolo[3,4-d]pyrimidines. nih.gov Similarly, this compound can be envisioned as a precursor to pyrazolo[3,4-d]pyrimidin-4-ones. This can be achieved by first converting the 3-hydroxy group to a 3-amino group, followed by cyclization with appropriate reagents. Alternatively, the 3-hydroxypyrazole can react directly with various reagents. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with acetic anhydride (B1165640) to form a pyrazolo[3,4-d] nih.govasianpubs.orgoxazin-4-one intermediate, which upon reaction with amines or hydrazines yields pyrazolo[3,4-d]pyrimidines. semanticscholar.org

Synthesis of Pyrazolo[3,4-b]pyridines: The pyrazolo[3,4-b]pyridine scaffold is another important heterocyclic system that can be accessed from pyrazole precursors. nih.gov A common synthetic route involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. For example, a series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates were prepared by the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate. asianpubs.org A novel approach for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline, proceeding through a sequential opening/closing cascade. nih.gov

Synthesis of Pyranopyrazoles: Fused pyranopyrazole systems can be synthesized through multicomponent reactions. A common strategy involves the reaction of a hydrazine (B178648), a β-ketoester (like ethyl acetoacetate), an aldehyde, and malononitrile. researchgate.netsciensage.info In these reactions, the pyrazolone (B3327878) intermediate, which is a tautomer of a 3-hydroxypyrazole, is formed in situ. For instance, a one-pot, four-component reaction of aldehydes, malononitrile, hydrazine hydrate (B1144303), and ethyl acetoacetate (B1235776) in the presence of a catalyst can afford pyranopyrazoles in high yields. sciensage.info

Fused Heterocycle Starting Material/Intermediate Reaction Partners Resulting Fused System
Pyrazolo[3,4-d]pyrimidine5-Aminopyrazole-4-carboxylateFormamide, Urea, ThioureaPyrazolo[3,4-d]pyrimidin-4-one
Pyrazolo[3,4-b]pyridine5-AminopyrazoleAromatic Aldehyde, Ethyl PyruvatePyrazolo[3,4-b]pyridine-4-carboxylate
PyranopyrazoleHydrazine, Ethyl AcetoacetateAldehyde, Malononitrile6-Amino-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Applications of Ethyl 3 Hydroxy 1h Pyrazol 4 Yl Acetate in Advanced Organic Synthesis and Material Science

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The pyrazole (B372694) nucleus is a privileged scaffold in medicinal chemistry and materials science. nih.gov Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate and its close chemical relatives, such as ethyl 3-amino-1H-pyrazole-4-carboxylate, serve as highly effective starting materials for constructing more complex, fused heterocyclic systems. researchgate.netnih.gov The reactivity of the pyrazole ring nitrogens, combined with the functional groups at positions 3 and 4, allows for a variety of cyclization and coupling reactions.

Researchers have developed efficient protocols for synthesizing highly functionalized compounds by coupling pyrazole carboxylates with other molecules. researchgate.net For instance, the reaction of pyrazole precursors with substituted cinnamonitriles can yield pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net Another important application is in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials. nih.gov One of the most notable applications is in the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds known for their interesting photophysical and biological properties. mdpi.comnih.gov These syntheses often involve the condensation of an aminopyrazole derivative with a suitable ketone or aldehyde, such as in the Friedländer annulation. nih.gov

Furthermore, the diazotization of the corresponding 3-amino-pyrazole derivative, followed by coupling with active methylene (B1212753) compounds, provides a pathway to pyrazolo[5,1-c] researchgate.netnih.govrsc.orgtriazines, demonstrating the compound's role as a linchpin in accessing diverse heterocyclic families. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from Pyrazole-4-carboxylate Precursors

Precursor Type Reaction Type Resulting Complex Molecule Reference
Ethyl 3-amino-1H-pyrazole-4-carboxylate Diazotization, Cyclization Pyrazolo[5,1-c] researchgate.netnih.govrsc.orgtriazines researchgate.net
Ethyl 3-amino-1H-pyrazole-4-carboxylate Condensation Pyrazolo[1,5-a]pyrimidines researchgate.net
5-Aminopyrazoles Friedländer Condensation Pyrazolo[3,4-b]quinolines mdpi.comnih.gov
Ethyl 1H-pyrazole-4-carboxylate Coupling Reactions Functionalized Azole Carboxylates researchgate.net

Ligand Design and Coordination Chemistry for Catalytic Systems

The structural features of this compound make it an excellent candidate for ligand design in coordination chemistry. nih.govjohnshopkins.edu Pyrazole-based ligands are well-known for their ability to form stable complexes with a wide range of metal ions due to the presence of two nitrogen atoms in the aromatic ring. nih.govnih.gov The N-unsubstituted (protic) pyrazole moiety can act as a proton-responsive unit, which is crucial for metal-ligand cooperative catalysis. nih.gov

The molecule offers several potential coordination sites:

The two nitrogen atoms of the pyrazole ring.

The oxygen atom of the hydroxyl group at the C3 position.

The carbonyl oxygen of the ethyl acetate (B1210297) group.

This poly-dentate character allows the molecule to act as a chelating or bridging ligand, facilitating the formation of mononuclear or polynuclear metal complexes. nih.govnih.gov The specific coordination mode can be tuned by adjusting reaction conditions and the choice of metal precursor.

Protic pyrazole complexes have emerged as a significant class of compounds in homogeneous catalysis. nih.gov The N-H group of the pyrazole ring can participate in catalytic cycles through deprotonation and protonation steps, influencing the electronic properties and reactivity of the metal center. nih.gov

Pincer-type ligands incorporating pyrazole units, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, have demonstrated this principle effectively. nih.gov Metal complexes derived from pyrazole-based ligands have shown catalytic activity in various important transformations. For example, iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands have been shown to catalyze the dehydrogenation of formic acid, a key reaction for hydrogen storage. nih.gov Similarly, certain cobalt and cadmium complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have exhibited excellent electrocatalytic activity for the oxygen evolution reaction (OER). rsc.org

Table 2: Catalytic Applications of Metal-Pyrazole Complexes

Ligand Type Metal Center Catalytic Reaction Reference
2-(1H-Pyrazol-3-yl)pyridine Iridium(III) Dehydrogenation of Formic Acid nih.gov
3-Methyl-1H-pyrazole-4-carboxylic acid Cobalt(II) Oxygen Evolution Reaction (OER) rsc.org
3-Methyl-1H-pyrazole-4-carboxylic acid Cadmium(II) Oxygen Evolution Reaction (OER) rsc.org
Protic pincer-type pyrazole Iron(II) N-N Bond Cleavage of Hydrazine (B178648) nih.gov

The fields of biomimetic chemistry and materials science have found significant use for pyrazole-containing molecules. The structural and electronic properties of metal-pyrazole complexes can be designed to mimic the active sites of metalloenzymes. rsc.orgunt.edu

More prominently, this compound is an ideal building block for Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. The pyrazole ring and the carboxylate function (obtained via hydrolysis of the ethyl ester) can serve as the connecting points to the metal nodes. researchgate.net

By carefully selecting the pyrazole-based linker and the metal node, it is possible to create MOFs with tailored pore environments and functionalities. researchgate.netnih.gov These frameworks can act as "enzyme mimics" by creating confined spaces with catalytically active metal sites that resemble those found in natural enzymes. rsc.org For instance, MOFs with metal nodes featuring coordination environments similar to that of the zinc ion in carbonic anhydrase have been developed to mimic the enzyme's reactivity. unt.edu Pyrazole-based MOFs have demonstrated high efficiency and selectivity in capturing volatile organic compounds like formaldehyde, showcasing their potential in environmental applications. researchgate.net

Contributions to the Development of Functional Materials

Beyond catalysis, molecules derived from this compound contribute to the development of a wide array of functional materials. The inherent properties of the pyrazole scaffold and the complex molecules it helps to create are key to these applications.

Luminescent Materials: Many pyrazole derivatives, particularly the pyrazolo[3,4-b]quinolines synthesized from pyrazole precursors, exhibit strong fluorescence in both solution and the solid state. mdpi.com This property makes them candidates for use as emitting materials in organic light-emitting diodes (OLEDs) or as fluorescent sensors for detecting specific ions. mdpi.comrsc.org Furthermore, metal complexes incorporating pyrazole-based ligands can also display significant luminescence; for example, certain cadmium complexes of 3-methyl-1H-pyrazole-4-carboxylic acid show green fluorescence in the solid state. rsc.org

Porous Materials (MOFs): As discussed previously, the use of this compound as a linker in MOFs is a major contribution to functional materials. researchgate.net These pyrazolate-based MOFs are not only useful for catalysis and enzyme mimicry but also for applications in gas storage and separation, and chemical sensing. researchgate.netrsc.org The tunability of the MOF structure allows for the creation of materials with high selectivity for specific molecules, such as CO2 over N2, or for sensing the presence of metal ions like Fe(III) and various ketone molecules. rsc.org

Q & A

What synthetic strategies are effective for preparing Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate and its derivatives?

Basic
The compound can be synthesized via condensation reactions or click chemistry. For example, pyrazole-acetate hybrids are synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the preparation of ethyl 2-(3-(4-butyl-1H-1,2,3-triazol-1-yl)-4-cyano-1H-pyrazol-1-yl)acetate. Key steps include dissolving azido precursors in THF/water (1:1), adding CuSO₄ and sodium ascorbate, and stirring at 50°C for 16 hours . Cyclization of hydrazones (e.g., ethyl acetoacetate with phenylhydrazine) under reflux in ethanol or acetic acid is another common route .

How can reaction conditions be optimized to enhance yields in pyrazole-acetate syntheses?

Advanced
Optimization involves adjusting solvent polarity, catalyst loading, and workup protocols. For CuAAC reactions, a 1:1 THF/water mixture improves solubility and reaction efficiency, while sodium ascorbate reduces Cu(II) to active Cu(I). Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradient) achieves >99% purity . Reaction time and temperature (e.g., 50°C for 16 hours) are critical for complete conversion without side-product formation.

What spectroscopic techniques are essential for structural characterization?

Basic
1H/13C NMR, IR, and mass spectrometry (MS) are standard. For example, 1H NMR (400 MHz, CDCl₃) reveals pyrazole proton signals at δ 8.07 ppm and ester methyl groups at δ 1.33 ppm. IR confirms ester carbonyl stretching at 1748 cm⁻¹ and nitrile absorption at 2241 cm⁻¹ . High-resolution MS (HRMS-FAB) validates molecular formulas (e.g., C₁₄H₁₈N₆O₂, m/z 303.1566 [M+H]+) .

How do substituents on the pyrazole ring influence bioactivity?

Advanced
Substituents like benzyl or chloro groups modulate interactions with biological targets. For instance, ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride exhibits enhanced bioactivity due to increased lipophilicity from the benzyl group, improving membrane permeability . Comparative studies with simpler derivatives (e.g., lacking benzyl groups) show reduced potency, highlighting the role of steric and electronic effects .

What challenges arise in crystallizing this compound for X-ray studies?

Basic
Crystallization requires high-purity samples and slow evaporation from polar solvents. SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement. Challenges include polymorphism and twinning, which can be mitigated by optimizing solvent systems (e.g., ethyl acetate/cyclohexane) and temperature gradients .

How can researchers resolve contradictions in synthetic data across batches?

Advanced
Cross-validate analytical data (NMR, HPLC) to confirm purity and identity. For example, inconsistent yields may arise from variable Cu catalyst activity; replacing aged CuSO₄ with fresh batches improves reproducibility . Statistical tools (e.g., Design of Experiments, DoE) can identify critical factors (e.g., solvent ratio, temperature) contributing to variability.

What purification methods are recommended for isolating pyrazole-acetate derivatives?

Basic
Liquid-liquid extraction (e.g., methylene chloride/water) removes polar impurities. Flash chromatography with silica gel and gradients (e.g., 0–40% ethyl acetate in cyclohexane) achieves high recovery rates. Dry loading using Celite minimizes sample loss during column purification .

How can computational modeling predict reactivity in pyrazole-acetate derivatives?

Advanced
Density Functional Theory (DFT) calculates frontier molecular orbitals to predict sites of nucleophilic/electrophilic attack. For example, the electron-deficient pyrazole C-4 position is prone to substitution, guiding functionalization strategies . Molecular docking simulations assess binding affinity to targets (e.g., kinases), aiding in rational drug design.

What solubility and stability considerations are critical for handling this compound?

Basic
The compound is soluble in polar aprotic solvents (THF, DMSO) but hydrolyzes in aqueous acidic/basic conditions. Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis. Solubility in ethanol (∼50 mg/mL) facilitates biological assays .

How should pharmacological assays be designed to evaluate anticancer potential?

Advanced
Use cell viability assays (MTT/XTT) against cancer lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with controls (e.g., doxorubicin) and assess selectivity via non-cancerous cell lines (e.g., HEK293). Mechanistic studies (e.g., flow cytometry for apoptosis, Western blot for caspase activation) validate mode of action .

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